molecular formula C15H9Cl3N4S B12049175 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-75-0

5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12049175
CAS No.: 478254-75-0
M. Wt: 383.7 g/mol
InChI Key: WZBJEXHYFRUCMI-UFWORHAWSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 5, a Schiff base (2,3-dichlorobenzylidene) at position 4, and a thiol group at position 2. Its structure combines electron-withdrawing chlorine substituents and a reactive thiol moiety, making it a candidate for diverse pharmacological applications, including antimicrobial and antiviral activities .

Properties

CAS No.

478254-75-0

Molecular Formula

C15H9Cl3N4S

Molecular Weight

383.7 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2,3-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-11-5-1-3-9(7-11)14-20-21-15(23)22(14)19-8-10-4-2-6-12(17)13(10)18/h1-8H,(H,21,23)/b19-8+

InChI Key

WZBJEXHYFRUCMI-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.

    Formation of the Dichlorobenzylidene Moiety: The dichlorobenzylidene moiety is formed through a condensation reaction between 2,3-dichlorobenzaldehyde and the amino group of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can occur at the dichlorobenzylidene moiety, converting it to the corresponding benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant anticancer properties. Specifically, compounds similar to 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol have been tested against various cancer cell lines. Studies show that such compounds can inhibit the proliferation of melanoma and breast cancer cells while exhibiting selective toxicity towards cancerous tissues .

Mechanism of Action
The mechanism by which these triazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. For instance, certain synthesized hydrazones derived from triazoles have demonstrated the ability to inhibit cancer cell migration and possess potential as antimetastatic agents .

Antimicrobial Properties
Compounds in the triazole family are known for their antimicrobial activity. They are effective against a range of bacteria and fungi, making them valuable in developing new antimicrobial agents. The thiol group in 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol enhances its reactivity with microbial targets .

Agricultural Applications

Pesticides and Fungicides
The structural features of triazole compounds make them suitable candidates for use as pesticides and fungicides. Their ability to disrupt biological processes in pests and pathogens is well-documented. For example, triazole derivatives have been shown to inhibit the growth of various plant pathogens effectively .

Herbicidal Activity
Some studies indicate that triazole derivatives can also possess herbicidal properties, contributing to weed management strategies in agriculture. The specific interactions with plant growth regulators highlight their potential utility in crop protection .

Material Science Applications

Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The unique chemical characteristics of 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can lead to improved thermal stability and mechanical strength in polymer composites .

Sensors and Catalysts
Research has indicated that triazole derivatives can be utilized in sensor technology due to their ability to interact with various analytes. Furthermore, they have potential applications as catalysts in organic synthesis reactions owing to their unique electronic properties .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substitution Patterns

The table below highlights key structural analogs and their substituents:

Compound Name Substituents on Triazole Core Key Modifications Reference
5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (Target) 5-(3-Cl-C6H4), 4-(2,3-Cl2-benzylidene), 3-SH 2,3-Dichloro on benzylidene
5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-Cl-C6H4), 4-(2,4-Cl2-benzylidene), 3-SH 2,4-Dichloro substitution on benzylidene
4-((4-Methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (9d) 4-(4-OCH3-C6H3), 5-(naphthalen-2-yloxy-CH2), 3-SH Methoxy and naphthyloxy groups enhance lipophilicity
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(4-NO2-C6H4), 4-(4-phenoxybenzylidene), 3-SH Nitro group increases electron-withdrawing effects
4-(3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 5-(2-F-C6H4), 4-(3,4-(OCH3)2-C6H3), 3-SH Dimethoxy groups improve solubility

Key Observations :

  • The number and position of chlorine atoms on the benzylidene group significantly influence electronic properties and bioactivity. For example, 2,3-dichloro (target) vs. 2,4-dichloro () alters steric hindrance and receptor binding .
  • Electron-donating groups (e.g., methoxy in 9d) enhance solubility but may reduce antimicrobial potency compared to electron-withdrawing groups (e.g., nitro in ) .

Comparative Yields and Conditions

Compound Name Yield Key Reaction Conditions Reference
9d () 80% Room-temperature stirring, methanol recrystallization
5-(4-Nitrophenyl)-... () 73% Glacial AcOH catalysis, ethanol solvent
4-(Benzylidene amino)-5-(4-Cl-C6H4)-... (4a-e) 39–83% Microwave-assisted synthesis, dry benzene

Note: Microwave-assisted synthesis () improves reaction efficiency compared to traditional methods .

Antimicrobial Activity

  • Target Compound : Likely exhibits broad-spectrum activity due to chlorine substituents, which disrupt microbial membranes .
  • Analog 9d () : Demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .
  • Triazolo-thiadiazoles () : Showed significant inhibition of bacterial (e.g., B. subtilis) and fungal (C. albicans) growth at 50–100 µg/mL .

Antiviral Potential

  • MERS-CoV Inhibitors () : Triazole derivatives with iodophenyl and chlorophenyl groups inhibited viral helicase nsp13 in silico .
  • Cucumber Mosaic Virus Inhibitors () : Triazole-Schiff base hybrids reduced viral activity at 500 mg/L .

Biological Activity

5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its unique structural features, including a triazole ring and multiple chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The molecular formula is C15H9Cl3N4S, with a molecular weight of approximately 383.7 g/mol.

Chemical Structure and Properties

The compound's structure is pivotal in determining its biological activity. The presence of the triazole moiety is known to enhance pharmacological properties, making it a subject of interest for various therapeutic applications. The following table summarizes key features of the compound:

Property Details
Molecular Formula C15H9Cl3N4S
Molecular Weight 383.7 g/mol
IUPAC Name 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS Number 478254-75-0

Antimicrobial Activity

Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. Studies have shown that 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol demonstrates moderate antibacterial activity against various microorganisms. For instance, derivatives of triazoles have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Triazole-thiol derivatives have been reported to possess superior antioxidant activity compared to their non-thiol counterparts. This property is attributed to the presence of the thiol group which can scavenge free radicals effectively .

The exact mechanism of action for 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymatic pathways that are crucial for microbial growth and proliferation .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various triazole derivatives found that 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable ranges for potential therapeutic use .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures treated with reactive oxygen species (ROS). The results indicated a dose-dependent response in scavenging free radicals and protecting cellular components from oxidative damage .

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